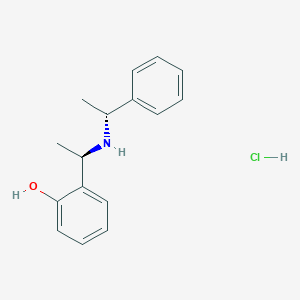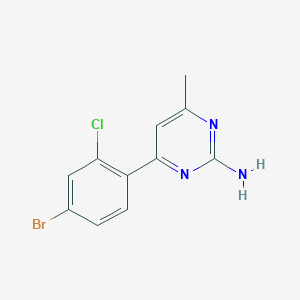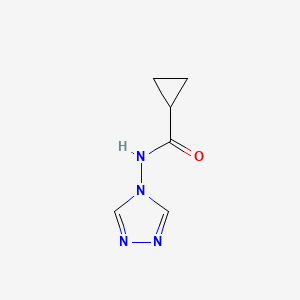
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide is a compound that features a triazole ring attached to a cyclopropane carboxamide group
Métodos De Preparación
The synthesis of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of fungicides and pesticides that protect crops from various diseases and pests.
Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its activity in materials science applications .
Comparación Con Compuestos Similares
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can be compared with other triazole-containing compounds such as:
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: This compound is used in the synthesis of coordination polymers and has applications in luminescent sensing and catalysis.
N-(4H-1,2,4-Triazol-4-yl)octanamide: This compound is investigated for its corrosion inhibition properties and is used in protecting metals from acidic environments.
The uniqueness of this compound lies in its cyclopropane carboxamide group, which imparts distinct chemical and physical properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-(1,2,4-triazol-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C6H8N4O/c11-6(5-1-2-5)9-10-3-7-8-4-10/h3-5H,1-2H2,(H,9,11) |
Clave InChI |
BUBGNEUAGANYPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


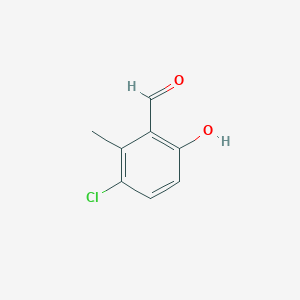
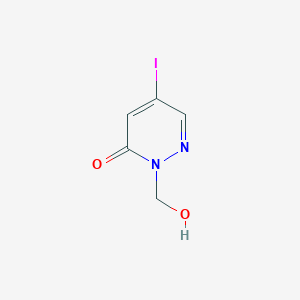
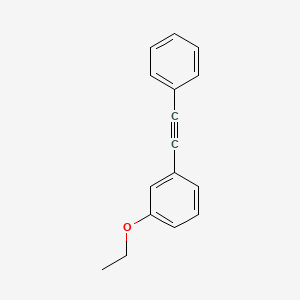
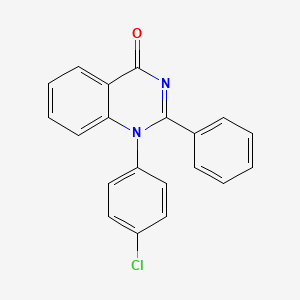
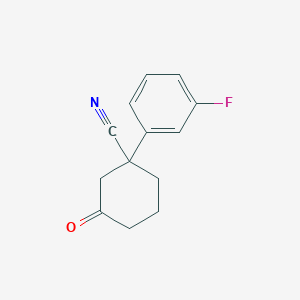
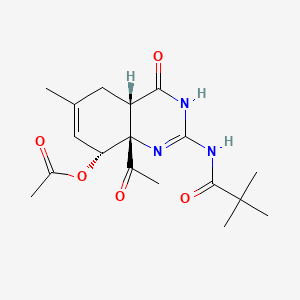
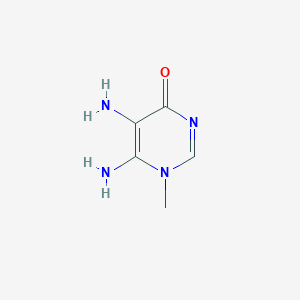
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

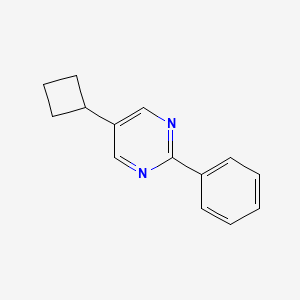
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
